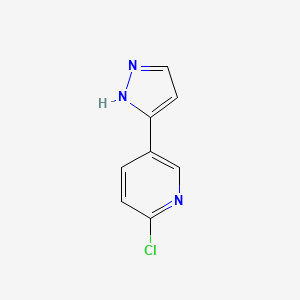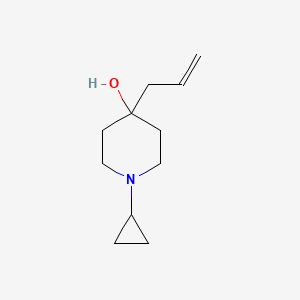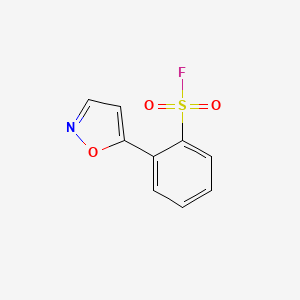![molecular formula C6H14N2OS B13179316 3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
3-[(3-Aminopropyl)sulfanyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Aminopropyl)sulfanyl]propanamide is an organic compound with the molecular formula C₆H₁₄N₂OS It is characterized by the presence of an amide group and a sulfanyl group attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Aminopropyl)sulfanyl]propanamide typically involves the reaction of 3-mercaptopropionic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of 3-mercaptopropionic acid: This is achieved by converting it into its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂).
Reaction with 3-aminopropylamine: The activated acid chloride is then reacted with 3-aminopropylamine in the presence of a base like triethylamine (Et₃N) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Aminopropyl)sulfanyl]propanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Various alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
3-[(3-Aminopropyl)sulfanyl]propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(3-Aminopropyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The amide group can participate in hydrogen bonding, influencing the compound’s binding affinity to various receptors and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3-Aminopropyl)sulfanyl]-N-methylpropanamide
- 3-[(3-Aminopropyl)sulfanyl]propanoic acid
Uniqueness
3-[(3-Aminopropyl)sulfanyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in research and industrial applications.
Propiedades
Fórmula molecular |
C6H14N2OS |
|---|---|
Peso molecular |
162.26 g/mol |
Nombre IUPAC |
3-(3-aminopropylsulfanyl)propanamide |
InChI |
InChI=1S/C6H14N2OS/c7-3-1-4-10-5-2-6(8)9/h1-5,7H2,(H2,8,9) |
Clave InChI |
UWWWCGCEUKMOBA-UHFFFAOYSA-N |
SMILES canónico |
C(CN)CSCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


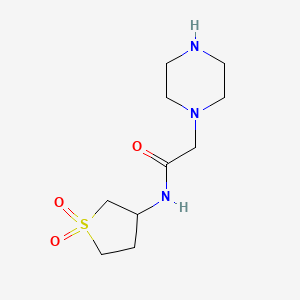
![8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13179251.png)
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13179253.png)
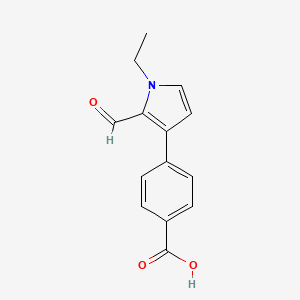
![tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B13179261.png)
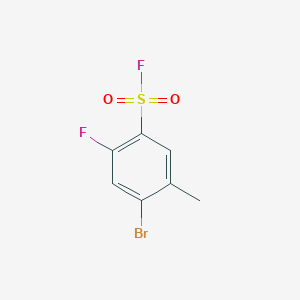
![N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine](/img/structure/B13179284.png)

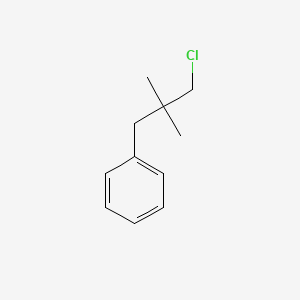
![1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13179293.png)
![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)
